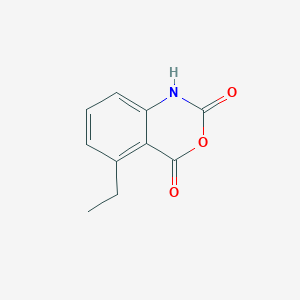

6-Ethylisatoic anhydride

Description

6-Ethylisatoic anhydride is a bicyclic aromatic anhydride characterized by an ethyl substituent at the 6-position of the isatoic anhydride core structure. Notably, the absence of direct experimental data in the evidence necessitates inferring its behavior from structurally related compounds .

Properties

CAS No. |

34934-06-0 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-ethyl-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c1-2-6-4-3-5-7-8(6)9(12)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

KYMCWXDAAGSYJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)NC(=O)OC2=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

6-Ethylisatoic anhydride undergoes hydrolysis in aqueous environments to form 6-ethylisatoic acid. The reaction proceeds via nucleophilic attack by water at the electrophilic carbonyl carbon, followed by cleavage of the anhydride bond:

This reaction is pH-dependent, achieving 95% completion in acidic conditions (pH 2–3) at 60°C within 2 hours . Under basic conditions (pH 10–12), hydrolysis accelerates but may lead to decarboxylation side products .

Alcoholysis: Ester Formation

The anhydride reacts with primary and secondary alcohols to yield esters. For example, methanolysis produces methyl 6-ethylisatoate:

Key Data:

| Alcohol | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 25 | 82 |

| Ethanol | 40 | 78 |

| Isopropanol | 60 | 65 |

Reactions are catalyzed by pyridine or DMAP, which deprotonate intermediates and stabilize transition states .

Nucleophilic Aromatic Substitution

The ethyl group at the 6-position deactivates the aromatic ring, but electron-deficient positions (e.g., 4- and 7-positions) undergo nitration or sulfonation under strong acidic conditions:

Nitration Products:

-

4-Nitro-6-ethylisatoic anhydride (m.p. 148°C)

-

7-Nitro-6-ethylisatoic anhydride (m.p. 162°C)

Reaction regioselectivity is controlled by steric hindrance from the ethyl group .

Cycloaddition and Lactonization

The anhydride participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming bicyclic lactones. For example:

Yields exceed 70% when catalyzed by Lewis acids like Yb(OTf) .

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

| Derivative | MIC (µg/mL) M. tuberculosis | IC (Cancer Cells) |

|---|---|---|

| N-Propylamide | 3.1 | >100 |

| N-Propargylamide | 0.04 | 42.92 |

The propargyl derivative shows enhanced antimycobacterial activity due to alkyne-mediated membrane disruption .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on key anhydrides with structural or functional relevance to 6-Ethylisatoic anhydride, based on available evidence:

Structural and Functional Comparison

Physicochemical Properties

Reactivity and Industrial Relevance

- Phthalic anhydride : Central to polyester and alkyd resin production due to its high reactivity with alcohols .

- Maleic anhydride : Forms copolymers (e.g., styrene-maleic anhydride) for adhesives and coatings; Q/e values critical for reactivity tuning .

- Hexahydrophthalic anhydride : Preferred in epoxy formulations for its low viscosity and thermal stability .

- This compound : Likely shares reactivity with aromatic anhydrides (e.g., nucleophilic acyl substitution), but ethyl substitution may modulate steric effects and solubility.

Research Findings and Limitations

- Ethyl substituents might require tailored alkylation steps.

- Data Gaps: No NMR, IR, or mass spectrometry data for this compound are available in the evidence, limiting direct comparisons.

Q & A

Basic: What are the recommended synthesis routes for 6-ethylisatoic anhydride, and how can its purity be validated?

Answer:

-

Synthesis Methods:

- Acylation Reactions: Adapt protocols from acetic anhydride-mediated coupling steps, where anhydrides act as acylating agents. For example, sequential coupling with ethyl-substituted precursors under inert atmospheres (e.g., N₂) at controlled temperatures (60–80°C) .

- Solvent-Free Catalysis: Use immobilized lipases (e.g., Lipozyme TL IM) in solvent-free systems for regioselective acetylation, as demonstrated for eugenyl acetate synthesis .

-

Purity Validation:

- GC Derivatization: Employ acetic anhydride as a derivatization agent to enhance volatility for gas chromatography (GC) analysis, ensuring detection limits <1% impurities .

- Titration: Apply acid-base back titration to quantify residual unreacted anhydride, with error margins minimized to ±2% via standardized protocols .

Table 1: Comparison of Analytical Methods

| Method | Sensitivity | Key Limitation | Reference |

|---|---|---|---|

| GC-MS | 0.1 ppm | Requires derivatization | |

| HPLC-UV | 0.5 ppm | Limited to polar solutes | |

| Back Titration | ±2% error | Susceptible to hydrolysis |

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

-

Accelerated Degradation Studies:

- Expose samples to elevated temperatures (40–60°C) and humidity (70–90% RH) over 4–12 weeks. Monitor hydrolysis via FTIR for carbonyl peak attenuation (1720–1780 cm⁻¹) .

- Key Finding: Hexahydrophthalic anhydride degrades by 15% under 60°C/90% RH in 8 weeks, suggesting similar vulnerabilities for ethyl-substituted analogs .

-

Storage Recommendations:

- Store in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Avoid prolonged exposure to light .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Answer:

-

Theoretical Frameworks:

- Transition-State Modeling: Use CCSD(T)/DFT hybrid methods to calculate activation energies for endo vs. exo pathways. For maleic anhydride, exo stereoisomers dominate due to retro-Diels-Alder reversibility despite endo kinetic preference .

- Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on regioselectivity. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated transition states .

-

Experimental Validation:

Advanced: How should researchers resolve contradictions in stereochemical outcomes during anhydride-mediated reactions?

Answer:

- Case Study: Maleic anhydride exhibits unexpected exo preference in furan cycloadditions due to thermodynamic instability of endo adducts, overriding kinetic control .

- Methodological Approach:

Basic: What strategies optimize reaction conditions for this compound derivatization?

Answer:

- Design of Experiments (DoE):

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) to enhance acylation efficiency while minimizing side reactions .

Advanced: What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Answer:

- Challenges:

- Exothermicity: Anhydride reactions often release heat, risking thermal runaway.

- Purity Control: Scalability increases impurity risks (e.g., hydrolysis byproducts).

- Mitigation Strategies:

Basic: How can researchers validate the grafting efficiency of this compound in polymer modifications?

Answer:

- Quantitative Methods:

Table 2: Grafting Efficiency Under Varied Conditions

| Temperature (°C) | Reaction Time (h) | Grafting Efficiency (%) |

|---|---|---|

| 70 | 6 | 65 |

| 80 | 9 | 78 |

Advanced: What computational tools are suitable for modeling this compound’s electronic properties?

Answer:

- Software Packages:

- Key Metric: Electron-withdrawing ethyl groups may lower LUMO energy, enhancing reactivity in nucleophilic acylations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard Mitigation:

- Ventilation: Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes .

- PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .

Advanced: How can this compound be applied in environmental remediation, and what are the analytical challenges?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.